molecular formula C17H11N5 B018294 Letrozole-d4 (major) CAS No. 1133712-96-5

Letrozole-d4 (major)

カタログ番号 B018294
CAS番号: 1133712-96-5
分子量: 289.33 g/mol
InChIキー: HPJKCIUCZWXJDR-NMRLXUNGSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Letrozole-d4 is a deuterated version of Letrozole, a nonsteroidal aromatase (CYP19) inhibitor . It is used to treat certain types of breast cancer in women who have already stopped menstruating (postmenopausal). It is also used for women who have already had other cancer treatments (e.g., tamoxifen) .


Synthesis Analysis

Letrozole-d4 is a deuterated version of Letrozole, a nonsteroidal aromatase (CYP19) inhibitor structurally related to Fadrozole . It is useful in a variety of research applications, such as kinetic isotope effect studies and as an internal standard in NMR experiments . The reactivity of cyano groups in the letrozole structure could lead to chemical derivatives still endowed with residual biological activity .


Molecular Structure Analysis

The molecular formula of Letrozole-d4 is C17H7D4N5 . It has a molecular weight of 289.33 g/mol . The InChI is 1S/C17H11N5/c18-9-13-1-5-15 (6-2-13)17 (22-12-20-11-21-22)16-7-3-14 (10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D .


Chemical Reactions Analysis

The reactivity of cyano groups in the letrozole structure could lead to chemical derivatives still endowed with residual biological activity . The chemical degradation process of the drug was studied by coupling multivariate curve resolution and spectrophotometric methodologies to assess a detailed kinetic profile .


Physical And Chemical Properties Analysis

Letrozole-d4 has a molecular weight of 289.33 g/mol . It has a XLogP3-AA of 2.7, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 4, and a rotatable bond count of 3 . The exact mass is 289.12655236 g/mol, and the monoisotopic mass is also 289.12655236 g/mol .

科学的研究の応用

Infertility Treatment

Letrozole-d4 has been utilized in infertile pre-menopausal women because of its ability to enhance FSH production for ovulation induction . It has been used with increasing frequency in infertility therapy .

Breast Cancer Treatment

Letrozole-d4 is a targeted aromatase inhibitor which has primarily been used in post-menopausal women with breast cancer . It has proven to be a valuable drug in the treatment of estrogen receptor–positive breast cancers which constitute about two-thirds of all breast cancers .

Kinetic Isotope Effect Studies

Letrozole-d4 is a deuterated version of Letrozole, a nonsteroidal aromatase (CYP19) inhibitor structurally related to Fadrozole . This compound is useful in a variety of research applications, such as kinetic isotope effect studies .

Internal Standard in NMR Experiments

Letrozole-d4 can be used as an internal standard in NMR experiments . This allows for more accurate and reliable data collection and analysis.

Controlled and Targeted Drug Delivery

Letrozole magnetic nanoemulsion is a suitable module used for controlled and targeted drug delivery in order to combat breast cancer . The formulation of a letrozole-loaded magnetic nanoemulsion was performed and in vitro cell line studies and pre-clinical studies may be performed in the future .

In Vivo Inhibition of Aromatase

The triazole compound letrozole was found to be superior to other derivatives of fadrozole in terms of in vivo inhibition of aromatase . This suggests that Letrozole-d4 could also be used in similar applications.

作用機序

Target of Action

Letrozole-d4, also known as Letrozole-d4 (major), primarily targets the enzyme aromatase . Aromatase is responsible for the conversion of androgens into estrogens, a process known as aromatization . This enzyme plays a crucial role in the biosynthesis of estrogen, which is a key hormone in various physiological processes .

Mode of Action

Letrozole-d4 is a non-steroidal type II aromatase inhibitor . It works by binding to the heme group of the aromatase enzyme, thereby inhibiting its action . This competitive inhibition prevents the conversion of androgens to estrogen . As a result, it leads to a reduction in uterine weight and elevated leuteinizing hormone .

Biochemical Pathways

Letrozole-d4 affects several biochemical pathways. It has been found to modify the expression of fibrosis-related genes in hepatocytes, including YAP, CTGF, TGF-β, and CYP26A1 . The mechanisms involved the inhibition of the Yap-Ctgf profibrotic pathway following a decrease in retinoic acid levels in the hepatocytes caused by suppression of the hepatic retinol dehydrogenase, Hsd17b13 and activation of the retinoic acid hydrogenase, Cyp26a1 .

Pharmacokinetics

Letrozole-d4 is rapidly and completely absorbed following oral administration, with a mean absolute bioavailability of 99.9% . It is extensively distributed to tissues . The elimination half-life of Letrozole-d4 is approximately 2 days , indicating a long duration of action. It is metabolized in the liver via CYP3A4 and 2A6 to an inactive carbinol metabolite . About 90% of the drug is excreted in the urine .

Result of Action

The primary result of Letrozole-d4’s action is the significant reduction in plasma estrogen levels . By inhibiting the action of the enzyme aromatase, Letrozole-d4 effectively blocks the production of estrogen . This leads to a decrease in the stimulation of estrogen-dependent tissues, such as in the case of estrogen-dependent breast cancers .

Action Environment

The efficacy and stability of Letrozole-d4 can be influenced by various environmental factors. For instance, it has been shown to be effective only in post-menopausal women, in whom estrogen is produced predominantly in peripheral tissues and a number of sites in the brain . In pre-menopausal women, the main source of estrogen is from the ovaries, and Letrozole-d4 is ineffective . Furthermore, factors such as the patient’s liver function can impact the drug’s pharmacokinetics and overall effectiveness .

Safety and Hazards

Letrozole-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may damage fertility or the unborn child . It may also cause harm if swallowed, in contact with skin, or if inhaled .

将来の方向性

Letrozole has been used in a wide range of infertility settings. It has been more than 20 years since the initial clinical trial of letrozole for ovulation induction . A deeper understanding of the reproductive neuroendocrine network governing hypothalamic gonadotropin-releasing hormone release can offer novel therapeutic targets for the treatment of female subfertility .

特性

IUPAC Name

4-[(4-cyanophenyl)-(1,2,4-triazol-1-yl)methyl]-2,3,5,6-tetradeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5/c18-9-13-1-5-15(6-2-13)17(22-12-20-11-21-22)16-7-3-14(10-19)4-8-16/h1-8,11-12,17H/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPJKCIUCZWXJDR-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)N3C=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)N3C=NC=N3)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Letrozole-d4

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 5,473,078 (“the '078 patent”) describes a method of preparing 4-[1-(1,2,4-triazolyl)methyl]benzonitrile by refluxing a solution of α-bromo-4-tolunitrile with 1,2,4-triazole for 15 hours in a mixture of acetonitrile and chloroform. The intermediate is purified by chromatography on silica gel, eluting with chloroform and isopropanol, and then reacted with 4-fluorobenzonitrile and potassium tert-butoxide in DMF, to obtain letrozole. An exemplary process described in the '078 patent is generally depicted in Scheme 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A glass reactor was charged with 46 grams of 1,2,4-triazolylsodium and 1350 grams of dimethylacetamide. At a temperature between −15° C. and −10° C., 90 grams of 4-(bromomethyl)benzonitrile (95 grams of industrial grade having a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added over a period of 30 minutes. After stirring at a temperature between −15° C. and −10° C. for 1 hour, and then at a temperature between −5° C. and 0° C. for 1 hour, an HPLC analysis indicated a ratio of intermediate III to isomer IV of 18:1. Then, 52.8 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −8° C. to 0° C., 480 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was stirred at a temperature between −2° C. and −2° C. for 1 hour, and then the reaction was quenched by the addition of a mixture of 180 grams of acetic acid and 540 grams of water, followed by precipitation of the product by the addition of 3510 grams of water. The resulting suspension was stirred overnight at ambient temperature, i.e., from 15° C. to 25° C., and then the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 630 grams of dichloromethane and 63 grams of acetone, and the solution washed with 450 grams of water. The organic phase was separated at 30° C., diluted with 450 grams of toluene, concentrated at atmospheric pressure until all the dichloromethane was removed, and then further concentrated under vacuum to a weight of about 300 grams. The suspension was diluted with a further 450 grams of toluene and again concentrated under vacuum to a weight of 500 grams. The resulting suspension was stirred at a temperature between 10° C. and 15° C. for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 99 grams of letrozole with a purity of 99.3 HPLC area percent. The only detectable impurity was 0.7 HPLC area percent of letrozole related compound A. The final purification of the letrozole product is described in Example 6.
Quantity
46 g
Type
reactant
Reaction Step One
Quantity
1350 g
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
52.8 g
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Most preferably, the base is sodium bis(trimethylsilyl)amide, which may be prepared from hexamethyldisilazane and sodium amide, or purchased as a 40 percent solution in tetrahydrofuran. To avoid reaction between the 4-fluorobenzonitrile V and the sodium bis(trimethylsilyl)amide, the base is preferably added gradually to the mixture of synthons (all known procedures first generate the anion of intermediate III prior to bringing it into contact with 4-fluorobenzonitrile V). Approximately equimolar amounts of the intermediate III and 4-fluorobenzonitrile V in dimethylacetamide, dimethylformamide, or tetrahydrofuran provide a yield of about 85 percent by weight of pure letrozole after isolation and purification. As no stoichiometric excess of 4-fluorobenzonitrile V is required, any side-reactions with the base are believed to be negligible.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Synthesis routes and methods IV

Procedure details

A glass reactor was charged with 24.3 grams of 1,2,4-triazolylsodium and 500 grams of dimethylformamide. At a temperature between −10° C. and 0° C., 50 grams of 4-(bromomethyl)benzonitrile (53.2 grams with a purity of about 94 percent by weight, containing about 6 percent by weight of 4-tolunitrile) were added in portions. After stirring at 0° C. for 1 hour, 30.9 grams of 4-fluorobenzonitrile were added, and, while maintaining a temperature of −5° C. to −10° C., 245 grams of a 40 percent solution of sodium bis(trimethylsilyl)amide in THF were added dropwise. After the addition was completed, the reaction was quenched by the addition of 200 grams of 50 percent acetic acid, followed by precipitation of the product by the addition of 1500 grams of water. The resulting suspension was stirred and cooled to about 15° C., and the precipitate was collected and rinsed with water. The wet precipitate was dissolved in 350 grams of dichloromethane, and the solution washed with 250 grams of water. The organic phase was separated, concentrated to a volume of about 200 ml, diluted with 250 grams of toluene, and concentrated to a volume of about 300 ml. The resulting suspension was stirred at ambient temperature for 1 hour, and the precipitate was collected, rinsed with toluene, and dried, yielding 52 grams of crude letrozole product.
Quantity
24.3 g
Type
reactant
Reaction Step One
Quantity
500 g
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30.9 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

The further step of reacting the 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II with 4-fluorobenzonitrile to yield 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile of formula I, may be carried out in the presence of an organic solvent and a silicon amine. This is the same step as is described below in the second aspect of the present invention. The 4-[1-(1,2,4-triazole-1-yl)methyl]benzonitrile of formula II from the first step may be isolated with or without drying before reaction with 4-fluorobenzonitrile.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Letrozole-d4 (major)
Reactant of Route 2
Reactant of Route 2
Letrozole-d4 (major)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Letrozole-d4 (major)
Reactant of Route 4
Reactant of Route 4
Letrozole-d4 (major)
Reactant of Route 5
Reactant of Route 5
Letrozole-d4 (major)
Reactant of Route 6
Letrozole-d4 (major)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。